![molecular formula C18H21ClN2O2 B5501285 1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves coupling reactions and cyclization processes. For instance, Trofimov et al. (2007) describe the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines, leading to functionalized pyrroles and iminopyrrolizines in good to high yields, highlighting a method that might be applicable to the synthesis of our target compound (Trofimov et al., 2007). Similar synthetic strategies may be employed for the compound , utilizing coupling reactions under specific conditions.

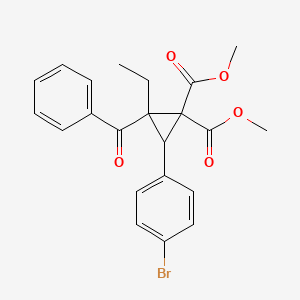

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. Hu Yang (2009) determined the crystal structure of a chlorophenyl pyrrolidinedione derivative, providing insights into the molecular arrangement and intermolecular interactions that could be expected in similar compounds (Hu Yang, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinedione derivatives often lead to the formation of novel structures with unique properties. The work of Wilamowski et al. (1995) on the cyclization of ethyl cyclohexylidene cyanoacetate to form octahydrophenanthrene derivatives showcases the types of chemical transformations that compounds similar to our target might undergo (Wilamowski et al., 1995).

Physical Properties Analysis

The physical properties of compounds similar to "1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione" can be inferred from studies on analogous substances. For example, the investigation into the crystal structure and physical characterization of ethyl 3-(4-chlorophenyl)-3,4-dihydro derivatives by Hu Yang (2009) provides valuable information on the crystallinity, molecular packing, and potential physical properties (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties of pyrrolidinedione derivatives are influenced by their functional groups and molecular structure. Studies such as those by Bakulina et al. (2013), which explore the cyclocondensation reactions of diaminoacrylates with chloropyrimidines, provide insights into the reactivity and potential chemical behavior of compounds with similar frameworks (Bakulina et al., 2013).

Aplicaciones Científicas De Investigación

Environmental Contamination and Exposure

Exposure to Persistent Organic Pollutants

Research has shown widespread chronic exposure to persistent organic pollutants (POPs), including DDE, in children from South Australia, with exposure to multiple chemicals being common (Babina et al., 2012). This study highlights the environmental persistence of such compounds and their potential for human exposure through various routes.

Health Impacts

Reproductive and Developmental Health

Studies have explored the relationship between prenatal exposure to DDE and health outcomes such as child growth, reproductive health, and the risk of developing conditions like breast cancer. For example, Ribas‐Fitó et al. (2006) investigated the impact of prenatal DDE exposure on child growth up to 7 years of age, finding that high prenatal exposure may decrease height in children (Ribas‐Fitó et al., 2006).

Mechanistic Studies

Biochemical and Molecular Mechanisms

Research has also focused on the mechanistic pathways through which compounds like DDE may exert their effects. Studies on the inhibition of cholinesterase by organophosphates and the interaction with androgen receptors by DDE provide insights into the biochemical and molecular mechanisms underlying the observed health effects (Osterloh et al., 1983).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(cyclohexen-1-yl)ethylamino]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-14-7-4-8-15(11-14)21-17(22)12-16(18(21)23)20-10-9-13-5-2-1-3-6-13/h4-5,7-8,11,16,20H,1-3,6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVACZSWEMRPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-[2-(cyclohexen-1-yl)ethylamino]pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)